1-(3,4-Dimethoxyphenyl)sulfonylpiperidine-4-carboxamide
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Overview
Description
1-(3,4-Dimethoxyphenyl)sulfonylpiperidine-4-carboxamide is a chemical compound that has garnered significant attention in various fields of research due to its potential biological activities and therapeutic applications. This compound is characterized by the presence of a piperidine ring substituted with a sulfonyl group and a carboxamide group, along with a 3,4-dimethoxyphenyl moiety.
Preparation Methods
The synthesis of 1-(3,4-Dimethoxyphenyl)sulfonylpiperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The sulfonylation and carboxamidation steps are then carried out using suitable reagents and catalysts. Industrial production methods often employ optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-(3,4-Dimethoxyphenyl)sulfonylpiperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol or sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring or the phenyl moiety. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alkoxides.
Scientific Research Applications
1-(3,4-Dimethoxyphenyl)sulfonylpiperidine-4-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethoxyphenyl)sulfonylpiperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
1-(3,4-Dimethoxyphenyl)sulfonylpiperidine-4-carboxamide can be compared with other similar compounds, such as:
- 1-(3,4-Dimethoxyphenyl)sulfonylpiperidine-4-carboxylate
- 1-(3,4-Dimethoxyphenyl)sulfonylpiperidine-4-thiol These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical reactivity and biological activities. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct properties and potential applications.
Properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)sulfonylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O5S/c1-20-12-4-3-11(9-13(12)21-2)22(18,19)16-7-5-10(6-8-16)14(15)17/h3-4,9-10H,5-8H2,1-2H3,(H2,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFDKTNHOXJDXNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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